4,5-DIMETHYL 2-[1-(2,4-DICHLOROBENZOYL)-8-ETHOXY-2,2-DIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE
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Overview
Description
Dimethyl 2-{1-[(2,4-dichlorophenyl)carbonyl]-8-ethoxy-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate is a complex organic compound that features a quinoline core, a thioxo group, and a dithiole-dicarboxylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-DIMETHYL 2-[1-(2,4-DICHLOROBENZOYL)-8-ETHOXY-2,2-DIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the thioxo group and the dithiole-dicarboxylate moiety. Common reagents used in these reactions include ethyl chloroformate, 2,4-dichlorobenzoyl chloride, and various sulfur-containing compounds. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-{1-[(2,4-dichlorophenyl)carbonyl]-8-ethoxy-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially affecting its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction can produce more saturated analogs .
Scientific Research Applications
Dimethyl 2-{1-[(2,4-dichlorophenyl)carbonyl]-8-ethoxy-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Mechanism of Action
The mechanism of action of 4,5-DIMETHYL 2-[1-(2,4-DICHLOROBENZOYL)-8-ETHOXY-2,2-DIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound’s quinoline core and thioxo group are believed to play a crucial role in its biological activity. It may interact with enzymes, receptors, and other proteins, modulating their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2,4-Disubstituted thiazoles: These compounds share structural similarities with the thioxo and dithiole moieties and exhibit a range of biological activities.
Imidazole derivatives: Imidazole-containing compounds also have diverse biological properties and are used in various therapeutic applications.
Indole derivatives: Indole-based compounds are known for their wide range of biological activities and are structurally similar to the quinoline core.
Uniqueness
Dimethyl 2-{1-[(2,4-dichlorophenyl)carbonyl]-8-ethoxy-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate is unique due to its combination of a quinoline core, thioxo group, and dithiole-dicarboxylate moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C27H23Cl2NO6S3 |
---|---|
Molecular Weight |
624.6g/mol |
IUPAC Name |
dimethyl 2-[1-(2,4-dichlorobenzoyl)-8-ethoxy-2,2-dimethyl-3-sulfanylidenequinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate |
InChI |
InChI=1S/C27H23Cl2NO6S3/c1-6-36-17-9-7-8-15-18(26-38-20(24(32)34-4)21(39-26)25(33)35-5)22(37)27(2,3)30(19(15)17)23(31)14-11-10-13(28)12-16(14)29/h7-12H,6H2,1-5H3 |
InChI Key |
AZAVACQVPJYWOV-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC2=C1N(C(C(=S)C2=C3SC(=C(S3)C(=O)OC)C(=O)OC)(C)C)C(=O)C4=C(C=C(C=C4)Cl)Cl |
Canonical SMILES |
CCOC1=CC=CC2=C1N(C(C(=S)C2=C3SC(=C(S3)C(=O)OC)C(=O)OC)(C)C)C(=O)C4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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